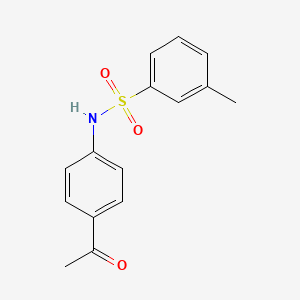![molecular formula C15H16ClNO3S B5882522 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in the field of scientific research. CMBS is a sulfonamide derivative that has been synthesized and extensively studied due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides and amino acids.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide inhibits the growth of various cancer cell lines by inducing apoptosis. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. However, the physiological effects of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in vivo are not fully understood, and further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in various applications.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its ease of synthesis and relatively low cost, making it a preferred compound for various scientific research applications. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a selective probe for the study of protein sulfenylation, making it a valuable tool for the identification and quantification of sulfenylated proteins. However, the main limitation of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its potential toxicity, and further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in various applications.
将来の方向性
There are various future directions for the study of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One potential direction is the development of new herbicides based on the structure of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide as an anti-cancer agent. Furthermore, the study of protein sulfenylation is an emerging field, and 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a valuable tool for the identification and quantification of sulfenylated proteins. Further studies are needed to determine the role of sulfenylation in various cellular processes and diseases.
合成法
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide can be synthesized using various methods, but the most commonly used method is the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-methylphenoxy)ethylamine in the presence of a base such as triethylamine. The reaction yields 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide as a white crystalline solid with a purity of more than 95%. The synthesis of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is relatively easy and cost-effective, making it a preferred compound for various scientific research applications.
科学的研究の応用
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its use as a probe for the study of protein sulfenylation. Sulfenylation is a post-translational modification of proteins that involves the reversible oxidation of cysteine residues to sulfenic acid. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide reacts selectively with sulfenic acid-containing proteins, making it a valuable tool for the identification and quantification of sulfenylated proteins.
Another potential application of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its use as a herbicide. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied for its potential use as an anti-cancer agent. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins.
特性
IUPAC Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRNPADPPUGYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57265342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)
![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)

![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)



![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)